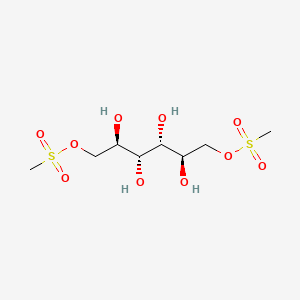
Mannitol myleran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a combination of mannitol, a sugar alcohol, and busulfan, an alkylating agent used in chemotherapy . Mannitol myleran is known for its role in cancer treatment, particularly in targeting and treating tumors.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mannitol myleran is synthesized by combining mannitol and busulfan. The synthesis involves the reaction of mannitol with busulfan under controlled conditions to form the final compound. The reaction typically requires specific temperature and pH conditions to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Mannitol myleran undergoes various chemical reactions, including:
Oxidation: Mannitol can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: The reduction of mannitol can lead to the formation of other sugar alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions involving busulfan.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of mannitol can produce mannose, while reduction can yield sorbitol .
Scientific Research Applications
Mannitol myleran has several scientific research applications, including:
Chemistry: Used in the synthesis of various pharmaceutical compounds.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Primarily used in cancer treatment, particularly for its ability to target and destroy tumor cells.
Mechanism of Action
Mannitol myleran exerts its effects through the combined actions of mannitol and busulfan. Mannitol acts as an osmotic diuretic, drawing water into the extracellular space and altering the properties of the airway surface mucus layer . Busulfan, on the other hand, is an alkylating agent that interferes with DNA replication and transcription by reacting with the N-7 position of guanosine . This dual action makes this compound effective in targeting and treating tumors.
Comparison with Similar Compounds
Mannitol myleran is unique due to its combination of mannitol and busulfan, which provides both osmotic and alkylating properties. Similar compounds include:
Busulfan: An alkylating agent used in chemotherapy.
Mannitol: A sugar alcohol used as a diuretic and in various medical applications.
Dibromomannitol: Another hexitol derivative with antitumor properties.
Streptozotocin: A nitrosourea compound used in cancer treatment.
These compounds share some similarities in their chemical properties and applications but differ in their specific mechanisms of action and therapeutic uses.
Properties
CAS No. |
2514-83-2 |
|---|---|
Molecular Formula |
C8H18O10S2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-methylsulfonyloxyhexyl] methanesulfonate |
InChI |
InChI=1S/C8H18O10S2/c1-19(13,14)17-3-5(9)7(11)8(12)6(10)4-18-20(2,15)16/h5-12H,3-4H2,1-2H3/t5-,6-,7-,8-/m1/s1 |
InChI Key |
ODOISJJCWUVNDJ-WCTZXXKLSA-N |
Isomeric SMILES |
CS(=O)(=O)OC[C@H]([C@H]([C@@H]([C@@H](COS(=O)(=O)C)O)O)O)O |
Canonical SMILES |
CS(=O)(=O)OCC(C(C(C(COS(=O)(=O)C)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2R,3S,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate](/img/structure/B10776165.png)
![(3S,8R,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B10776166.png)
![[(6Z,8E,10E,14S,15S,16E)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2S)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776188.png)
![[(5R,6E,8E,10E,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776194.png)
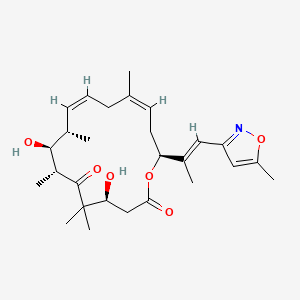
![[(6E,8E,10E,16E)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776204.png)

![1-[(1S,2R)-2-Methyl-1-(thiophen-2-yl)cyclohexyl]piperidine](/img/structure/B10776223.png)

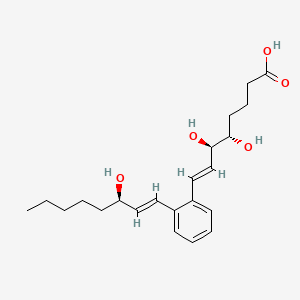
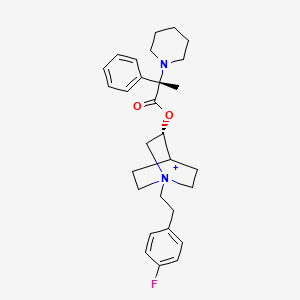
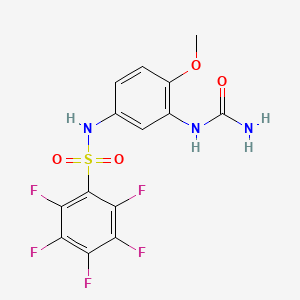

![1-[(2-Bromoquinoxalin-6-yl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one](/img/structure/B10776286.png)
